Cyclokievitone Cyclokievitone Cyclokievitone belongs to the class of organic compounds known as 8-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 8-position. Thus, cyclokievitone is considered to be a flavonoid lipid molecule. Cyclokievitone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cyclokievitone is primarily located in the membrane (predicted from logP). Outside of the human body, cyclokievitone can be found in a number of food items such as scarlet bean, mung bean, lima bean, and pulses. This makes cyclokievitone a potential biomarker for the consumption of these food products.
Cyclokievitone is a member of isoflavanones.
Brand Name: Vulcanchem
CAS No.: 74175-82-9
VCID: VC21197317
InChI: InChI=1S/C20H18O6/c1-20(2)6-5-12-16(26-20)8-15(23)17-18(24)13(9-25-19(12)17)11-4-3-10(21)7-14(11)22/h3-8,13,21-23H,9H2,1-2H3
SMILES: CC1(C=CC2=C(O1)C=C(C3=C2OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol

Cyclokievitone

CAS No.: 74175-82-9

Cat. No.: VC21197317

Molecular Formula: C20H18O6

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclokievitone - 74175-82-9

Specification

Description Cyclokievitone belongs to the class of organic compounds known as 8-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 8-position. Thus, cyclokievitone is considered to be a flavonoid lipid molecule. Cyclokievitone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cyclokievitone is primarily located in the membrane (predicted from logP). Outside of the human body, cyclokievitone can be found in a number of food items such as scarlet bean, mung bean, lima bean, and pulses. This makes cyclokievitone a potential biomarker for the consumption of these food products.
Cyclokievitone is a member of isoflavanones.
CAS No. 74175-82-9
Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
IUPAC Name 3-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one
Standard InChI InChI=1S/C20H18O6/c1-20(2)6-5-12-16(26-20)8-15(23)17-18(24)13(9-25-19(12)17)11-4-3-10(21)7-14(11)22/h3-8,13,21-23H,9H2,1-2H3
Standard InChI Key AWLFGFDTGPLHKG-UHFFFAOYSA-N
SMILES CC1(C=CC2=C(O1)C=C(C3=C2OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C
Canonical SMILES CC1(C=CC2=C(O1)C=C(C3=C2OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator